molecular formula C15H11N5O2S B12005022 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12005022
M. Wt: 325.3 g/mol
InChI Key: AMMASIAPYUZIAZ-MHWRWJLKSA-N
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Description

    is a heterocyclic compound with the following chemical formula:

    4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol: C8H8N4S\text{C}_8\text{H}_8\text{N}_4\text{S}C8​H8​N4​S

    .
  • It is also known by its English name: 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione .
  • The compound has a molecular weight of 192.24 g/mol.
  • Its density is approximately 1.47 g/cm³ (predicted).
  • The melting point ranges from 195 °C (decomposition) to 211-215 °C (decomposition).
  • It has a predicted boiling point of 309.4 °C.
  • The compound exhibits a refractive index of 1.762 .
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would include derivatives of the 1,2,4-triazole scaffold.
  • Scientific Research Applications

      4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol: finds applications in:

  • Mechanism of Action

    Comparison with Similar Compounds

    • While I don’t have specific information on similar compounds, the uniqueness of this compound lies in its 1,2,4-triazole scaffold.
    • Researchers often compare it to related triazole derivatives to understand its distinct properties.

    Properties

    Molecular Formula

    C15H11N5O2S

    Molecular Weight

    325.3 g/mol

    IUPAC Name

    4-[(E)-(3-nitrophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

    InChI

    InChI=1S/C15H11N5O2S/c21-20(22)13-8-4-5-11(9-13)10-16-19-14(17-18-15(19)23)12-6-2-1-3-7-12/h1-10H,(H,18,23)/b16-10+

    InChI Key

    AMMASIAPYUZIAZ-MHWRWJLKSA-N

    Isomeric SMILES

    C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

    Canonical SMILES

    C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-]

    Origin of Product

    United States

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